1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole

Description

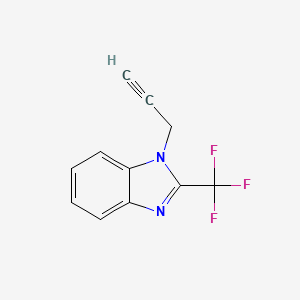

1-(2-Propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted with a propynyl group at the N1 position and a trifluoromethyl (CF₃) group at the C2 position. The benzimidazole scaffold is known for its diverse pharmacological and agrochemical applications, with substituents critically influencing electronic, steric, and pharmacokinetic properties. The propynyl group introduces sp-hybridized carbon atoms, enhancing reactivity and enabling click chemistry applications, while the CF₃ group confers electron-withdrawing effects, improving metabolic stability and binding affinity to hydrophobic targets .

Properties

IUPAC Name |

1-prop-2-ynyl-2-(trifluoromethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2/c1-2-7-16-9-6-4-3-5-8(9)15-10(16)11(12,13)14/h1,3-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVAOBAJEPPXHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2N=C1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301211946 | |

| Record name | 1-(2-Propyn-1-yl)-2-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301211946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139591-04-1 | |

| Record name | 1-(2-Propyn-1-yl)-2-(trifluoromethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139591-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Propyn-1-yl)-2-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301211946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

Addition of the Propynyl Group: The propynyl group can be added via a Sonogashira coupling reaction, which involves the coupling of an alkyne (such as propyne) with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for 1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the propynyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzimidazoles with different functional groups.

Scientific Research Applications

1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The propynyl and trifluoromethyl groups may play a crucial role in enhancing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations :

- Steric Considerations : The propynyl group (linear sp-hybridized) imposes less steric hindrance than bulkier substituents like morpholinyl () or benzyl groups (), favoring interactions in constrained binding pockets.

- Reactivity : The propynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in analogues with methylthio () or aryl groups ().

Critical Analysis :

- Click Chemistry : The propynyl group in the target compound could facilitate one-step CuAAC conjugation with azides, a advantage over traditional amidation () or reductive amination ().

- Yield Optimization : Morpholine-based catalysts () and polar aprotic solvents (DMF, DCM) are commonly employed for benzimidazole functionalization, suggesting similar conditions for the target compound.

Q & A

Q. What are the standard synthesis protocols for 1-(2-propynyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole?

The synthesis typically involves multi-step reactions starting with benzimidazole precursors. For example:

- Step 1 : React 2-(trifluoromethyl)benzimidazole with propargyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C to introduce the propynyl group.

- Step 2 : Purify intermediates via column chromatography and confirm purity using melting point analysis and elemental composition (C, H, N) verification .

- Characterization : Use IR spectroscopy to confirm the propynyl C≡C stretch (~2100 cm⁻¹) and trifluoromethyl C-F vibrations (~1100–1200 cm⁻¹). NMR (¹H and ¹³C) is critical to verify substituent positions, with the trifluoromethyl group causing distinct splitting patterns .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H and ¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon shifts for the trifluoromethyl group (~120–125 ppm, quartet due to J coupling with fluorine).

- FT-IR : Detect functional groups (e.g., C≡C at ~2100 cm⁻¹, C-F at ~1100–1200 cm⁻¹).

- Elemental Analysis : Validate empirical formula (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying reaction conditions?

- Solvent/Catalyst Screening : Test polar aprotic solvents (DMF, DMSO) vs. protic solvents (ethanol/water mixtures) to assess reaction efficiency. For instance, ethanol/water mixtures with NaOH catalysis may improve cyclization .

- Temperature Control : Higher temperatures (80–100°C) may accelerate propargylation but risk decomposition. Use kinetic studies (e.g., TLC monitoring) to balance rate and stability .

- Microwave-Assisted Synthesis : Explore reduced reaction times and improved regioselectivity via microwave irradiation .

Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?

- Systematic SAR Studies : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with methyl or nitro groups) and compare activity in standardized assays (e.g., enzyme inhibition IC₅₀ values).

- Docking Simulations : Use molecular modeling (e.g., AutoDock Vina) to analyze binding modes. For example, highlights how substituent orientation in the active site (e.g., 9c vs. 9g) affects potency .

- Reproducibility Checks : Validate conflicting results by replicating assays under identical conditions (pH, temperature, cell lines) .

Q. How can computational modeling predict the compound’s reactivity or pharmacokinetics?

- DFT Calculations : Study electronic effects (e.g., trifluoromethyl’s electron-withdrawing impact on aromatic ring reactivity) using Gaussian or ORCA software.

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and metabolic stability. The trifluoromethyl group may enhance metabolic resistance but reduce solubility .

Q. What methodologies address challenges in analyzing structural isomers or impurities?

Q. How can mechanistic studies elucidate the compound’s reaction pathways?

Q. What theoretical frameworks guide research on benzimidazole derivatives?

- Electronic Structure Theory : Investigate how substituents (e.g., trifluoromethyl, propynyl) modulate aromatic π-electron density and nucleophilic/electrophilic behavior.

- Ligand-Protein Interaction Models : Apply theories like lock-and-key or induced-fit to explain binding specificity in enzyme inhibition studies .

Q. How are toxicity and selectivity evaluated in biological studies?

- In Vitro Cytotoxicity Assays : Use MTT or resazurin assays on human cell lines (e.g., HEK293) to determine IC₅₀ values.

- Selectivity Profiling : Screen against related enzymes (e.g., cytochrome P450 isoforms) to assess off-target effects. notes the importance of in vitro models for preliminary toxicity screening .

Q. What advanced analytical techniques validate synthetic intermediates?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex intermediates.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <5 ppm error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.